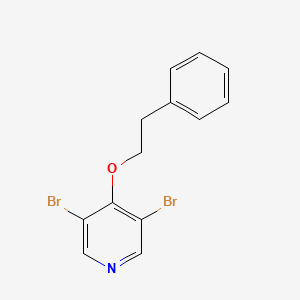
3,5-Dibromo-4-(2-phenylethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-4-(2-phenylethoxy)pyridine is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of two bromine atoms at the 3rd and 5th positions of the pyridine ring, and a 2-phenylethoxy group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the lithiation of 3,5-dibromopyridine with lithium diisopropylamide (LDA) and subsequent reaction with electrophiles to yield the desired product . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki reactions, to introduce the 2-phenylethoxy group .
Industrial Production Methods
Industrial production methods for 3,5-Dibromo-4-(2-phenylethoxy)pyridine are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, would apply to the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-4-(2-phenylethoxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used for lithiation of the bromopyridine ring.
Palladium Catalysts: Used in cross-coupling reactions to introduce various substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, lithiation followed by reaction with electrophiles can yield 4-alkyl-3,5-dibromopyridines .
Aplicaciones Científicas De Investigación
3,5-Dibromo-4-(2-phenylethoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-4-(2-phenylethoxy)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The exact pathways involved would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromopyridine: A closely related compound with similar reactivity and applications.
2,4-Dibromopyridine: Another bromopyridine derivative with different substitution patterns and properties.
Uniqueness
3,5-Dibromo-4-(2-phenylethoxy)pyridine is unique due to the presence of the 2-phenylethoxy group, which can impart specific chemical and biological properties. This makes it a valuable compound for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C13H11Br2NO |
|---|---|
Peso molecular |
357.04 g/mol |
Nombre IUPAC |
3,5-dibromo-4-(2-phenylethoxy)pyridine |
InChI |
InChI=1S/C13H11Br2NO/c14-11-8-16-9-12(15)13(11)17-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
Clave InChI |
QQIYYWQNQIXVDR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOC2=C(C=NC=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carbonyl]aspartic acid](/img/structure/B13887032.png)
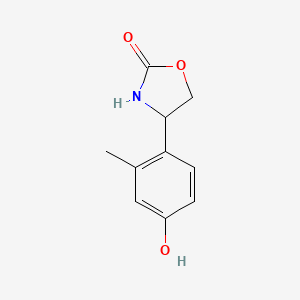

![4,7-dihydroxy-6-(hydroxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B13887046.png)
![4-[[(3,5-Dichlorophenyl)sulfonylamino]methyl]benzoic acid](/img/structure/B13887053.png)
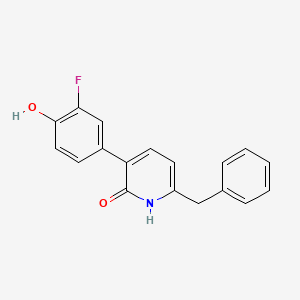
![[3,4,6-Triacetyloxy-5-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13887063.png)
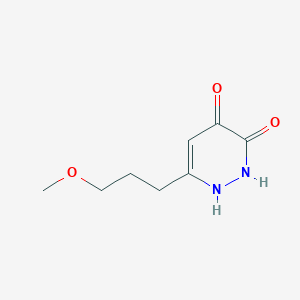
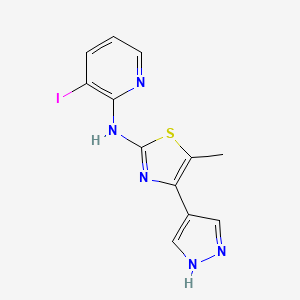
![Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane](/img/structure/B13887075.png)
![2-({[3-(Methylsulfanyl)phenyl]carbamoyl}oxy)ethyl prop-2-enoate](/img/structure/B13887076.png)

![Tert-butyl 2-[oxan-4-yl-(2,2,2-trifluoroacetyl)amino]-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-yl]benzoate](/img/structure/B13887094.png)

